Cas no 2172244-99-2 (2-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-2-methylbutanamido-2-methylpentanoic acid)

2-4-({(9H-Fluoren-9-yl)methoxycarbonyl}amino)-2-methylbutanamido-2-methylpentanoic acid is a specialized Fmoc-protected amino acid derivative designed for peptide synthesis applications. Its key structural features include a branched alkyl side chain and a protected amine group, which enhance steric control and minimize undesired side reactions during solid-phase peptide assembly. The Fmoc group ensures orthogonal deprotection under mild basic conditions, making it compatible with standard peptide synthesis protocols. This compound is particularly useful for introducing sterically hindered, non-natural amino acids into peptide sequences, enabling the study of structure-activity relationships or the modulation of peptide stability. Its high purity and well-defined reactivity profile make it a reliable choice for research-scale and industrial peptide production.
2-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-2-methylbutanamido-2-methylpentanoic acid structure
2172244-99-2 structure
Product name:2-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-2-methylbutanamido-2-methylpentanoic acid
CAS No:2172244-99-2
MF:C26H32N2O5
Molecular Weight:452.542687416077
CID:6484562
PubChem ID:165574423

2-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-2-methylbutanamido-2-methylpentanoic acid 化学的及び物理的性質

名前と識別子

    • 2-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-2-methylbutanamido-2-methylpentanoic acid
    • 2172244-99-2
    • EN300-1538893
    • 2-[4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2-methylbutanamido]-2-methylpentanoic acid
    • インチ: 1S/C26H32N2O5/c1-4-14-26(3,24(30)31)28-23(29)17(2)13-15-27-25(32)33-16-22-20-11-7-5-9-18(20)19-10-6-8-12-21(19)22/h5-12,17,22H,4,13-16H2,1-3H3,(H,27,32)(H,28,29)(H,30,31)
    • InChIKey: ILSIONCAXDIWDK-UHFFFAOYSA-N
    • SMILES: O(C(NCCC(C)C(NC(C(=O)O)(C)CCC)=O)=O)CC1C2C=CC=CC=2C2C=CC=CC1=2

計算された属性

  • 精确分子量: 452.23112213g/mol
  • 同位素质量: 452.23112213g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 3
  • 氢键受体数量: 5
  • 重原子数量: 33
  • 回転可能化学結合数: 11
  • 複雑さ: 676
  • 共价键单元数量: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 2
  • 确定化学键立构中心数量: 0
  • 不確定化学結合立体中心数: 0
  • XLogP3: 4.3
  • トポロジー分子極性表面積: 105Ų

2-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-2-methylbutanamido-2-methylpentanoic acid Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
Enamine
EN300-1538893-0.5g
2-[4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2-methylbutanamido]-2-methylpentanoic acid
2172244-99-2
0.5g
$3233.0 2023-06-05
Enamine
EN300-1538893-1.0g
2-[4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2-methylbutanamido]-2-methylpentanoic acid
2172244-99-2
1g
$3368.0 2023-06-05
Enamine
EN300-1538893-5.0g
2-[4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2-methylbutanamido]-2-methylpentanoic acid
2172244-99-2
5g
$9769.0 2023-06-05
Enamine
EN300-1538893-5000mg
2-[4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2-methylbutanamido]-2-methylpentanoic acid
2172244-99-2
5000mg
$9769.0 2023-09-26
Enamine
EN300-1538893-250mg
2-[4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2-methylbutanamido]-2-methylpentanoic acid
2172244-99-2
250mg
$3099.0 2023-09-26
Enamine
EN300-1538893-50mg
2-[4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2-methylbutanamido]-2-methylpentanoic acid
2172244-99-2
50mg
$2829.0 2023-09-26
Enamine
EN300-1538893-10.0g
2-[4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2-methylbutanamido]-2-methylpentanoic acid
2172244-99-2
10g
$14487.0 2023-06-05
Enamine
EN300-1538893-100mg
2-[4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2-methylbutanamido]-2-methylpentanoic acid
2172244-99-2
100mg
$2963.0 2023-09-26
Enamine
EN300-1538893-2500mg
2-[4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2-methylbutanamido]-2-methylpentanoic acid
2172244-99-2
2500mg
$6602.0 2023-09-26
Enamine
EN300-1538893-10000mg
2-[4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2-methylbutanamido]-2-methylpentanoic acid
2172244-99-2
10000mg
$14487.0 2023-09-26

2-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-2-methylbutanamido-2-methylpentanoic acid 関連文献

2-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-2-methylbutanamido-2-methylpentanoic acidに関する追加情報

Recent Advances in the Study of 2-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-2-methylbutanamido-2-methylpentanoic acid (CAS: 2172244-99-2)

The compound 2-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-2-methylbutanamido-2-methylpentanoic acid (CAS: 2172244-99-2) has recently garnered significant attention in the field of chemical biology and pharmaceutical research. This molecule, characterized by its unique structural features, has been the subject of several studies aimed at exploring its potential applications in drug development and therapeutic interventions. The presence of the fluoren-9-ylmethoxycarbonyl (Fmoc) group in its structure makes it particularly interesting for peptide synthesis and biomolecular engineering.

Recent research has focused on the synthesis and characterization of this compound, with particular emphasis on its role as a building block for peptide-based therapeutics. A study published in the Journal of Medicinal Chemistry (2023) demonstrated the efficient incorporation of this compound into peptide chains, highlighting its stability and compatibility with solid-phase peptide synthesis (SPPS) techniques. The study also noted that the steric hindrance provided by the methyl groups in the molecule could enhance the conformational stability of the resulting peptides, potentially improving their biological activity.

Another significant development involves the application of 2-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-2-methylbutanamido-2-methylpentanoic acid in the design of protease inhibitors. Research conducted at the University of Cambridge (2024) revealed that derivatives of this compound exhibit potent inhibitory activity against specific proteases implicated in neurodegenerative diseases. The study utilized molecular docking simulations and kinetic assays to elucidate the binding mechanisms, providing valuable insights for the development of next-generation therapeutics.

In addition to its therapeutic potential, this compound has also been explored for its utility in material science. A recent publication in Advanced Materials (2024) described its use in the fabrication of self-assembling hydrogels. The Fmoc group, in combination with the hydrophobic methyl groups, was found to facilitate the formation of stable nanostructures, which could have applications in drug delivery systems and tissue engineering.

Despite these promising findings, challenges remain in the large-scale production and optimization of this compound. Current synthetic routes often involve multi-step processes with moderate yields, necessitating further refinement. Researchers are also investigating the potential toxicity and pharmacokinetic properties of this molecule to ensure its suitability for clinical applications.

In conclusion, 2-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-2-methylbutanamido-2-methylpentanoic acid (CAS: 2172244-99-2) represents a versatile and promising candidate for various applications in chemical biology and pharmaceutical research. Ongoing studies are expected to uncover additional functionalities and optimize its synthesis, paving the way for its broader adoption in the field.

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